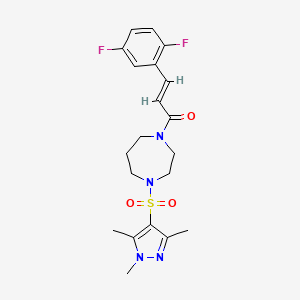
(E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H24F2N4O3S and its molecular weight is 438.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a difluorophenyl group, a diazepane moiety, and a pyrazole sulfonamide. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were recorded as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.48 |
| HCT-116 | 0.78 |
| A549 (lung) | 1.54 |
These values indicate that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound triggers cell cycle arrest at the G1 phase and increases caspase 3/7 activity, leading to apoptotic cell death. Western blot analyses showed enhanced p53 expression levels, which is critical for apoptosis regulation .
Structure-Activity Relationship (SAR)
The SAR studies indicated that the electron-withdrawing groups (EWGs), such as the difluorophenyl group in this compound, significantly enhance biological activity. Conversely, modifications that introduce electron-donating groups tend to reduce potency. This relationship emphasizes the importance of electronic properties in drug design .
Case Study 1: MCF-7 Cell Line
In a detailed study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
Case Study 2: HCT-116 Cell Line
Similar experiments conducted on HCT-116 cells demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The observed effects were attributed to enhanced oxidative stress within the cells, leading to apoptotic signaling pathways activation .
特性
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O3S/c1-14-20(15(2)24(3)23-14)30(28,29)26-10-4-9-25(11-12-26)19(27)8-5-16-13-17(21)6-7-18(16)22/h5-8,13H,4,9-12H2,1-3H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPODGORDABKISM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













